Trityl-PEG8-azide

Descripción general

Descripción

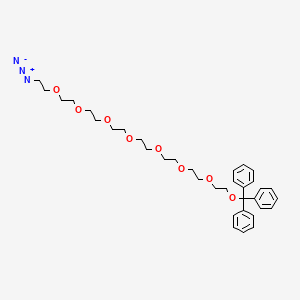

Trityl-PEG8-azide is a polyethylene glycol (PEG)-based compound that contains an azide group and a trityl-protected group. The azide group enables click chemistry, while the trityl group can be removed under acidic conditions or hydrogenolysis. The hydrophilic PEG spacer increases solubility in aqueous media .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Trityl-PEG8-azide is synthesized through a series of chemical reactions involving the attachment of the trityl and azide groups to the PEG chain. The trityl group is typically introduced using trityl chloride in the presence of a base, while the azide group is introduced using sodium azide or similar azide sources .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of automated reactors and purification systems to achieve consistent product quality .

Análisis De Reacciones Químicas

Types of Reactions

Trityl-PEG8-azide undergoes several types of chemical reactions, including:

Click Chemistry Reactions: The azide group reacts with alkyne-containing molecules in the presence of a copper catalyst (CuAAC) or through strain-promoted alkyne-azide cycloaddition (SPAAC) with DBCO or BCN groups

Deprotection Reactions: The trityl group can be removed under acidic conditions or hydrogenolysis

Common Reagents and Conditions

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Requires a copper catalyst and an alkyne-containing molecule.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): Involves DBCO or BCN groups without the need for a catalyst

Major Products Formed

Triazole Derivatives: Formed through click chemistry reactions.

Deprotected PEG Derivatives: Resulting from the removal of the trityl group

Aplicaciones Científicas De Investigación

Applications in Bioconjugation

2.1 Click Chemistry

Click chemistry is a powerful tool for bioconjugation, allowing researchers to create stable covalent bonds between biomolecules. Trityl-PEG8-azide is widely used in this context due to its ability to react with alkyne-functionalized molecules, forming stable 1,2,3-triazole linkages that mimic amide bonds. This property facilitates the precise attachment of proteins, peptides, and other biomolecules without significantly altering their biological activity .

2.2 Drug Delivery Systems

In drug delivery, this compound enhances the solubility and bioavailability of therapeutic agents. By conjugating drugs to PEG linkers, researchers can create PEGylated formulations that exhibit improved pharmacokinetics and reduced immunogenicity. This application is particularly valuable in developing biologics and small molecule drugs aimed at targeted therapies .

Case Studies

3.1 Bioconjugation for Imaging Applications

A notable study demonstrated the use of this compound in the development of radiolabeled peptides for positron emission tomography (PET) imaging. Researchers modified a peptide that binds to specific integrins by attaching an azide group to facilitate click chemistry reactions with radiolabeled alkyne derivatives. The resulting conjugates showed promising tumor uptake and biodistribution profiles in vivo, highlighting the utility of this compound in imaging applications .

3.2 Synthesis of Functional Nanomaterials

This compound has also been employed in synthesizing functional nanomaterials. In one study, researchers utilized this compound to create polymeric nanoparticles that could deliver therapeutic agents selectively to cancer cells. The azide functionality allowed for the incorporation of targeting ligands onto the nanoparticle surface via click chemistry, enhancing their specificity and efficacy against tumor cells .

Mecanismo De Acción

Trityl-PEG8-azide exerts its effects through the azide group’s ability to participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This mechanism is widely used in bio-conjugation and drug delivery systems to create stable and specific linkages between molecules .

Comparación Con Compuestos Similares

Similar Compounds

Trityl-PEG7-azide: Similar structure with one less PEG unit.

Trityl-PEG6-azide: Similar structure with two fewer PEG units

Uniqueness

Trityl-PEG8-azide’s unique combination of a trityl-protected group and an azide group, along with its longer PEG spacer, provides enhanced solubility and versatility in various chemical and biological applications compared to its shorter counterparts .

Actividad Biológica

Trityl-PEG8-azide is a versatile compound primarily recognized for its role as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and its application in click chemistry. This article explores its biological activity, mechanisms of action, and potential applications in various fields, including cancer therapy and immunology.

Overview of this compound

This compound is characterized by its polyethylene glycol (PEG) backbone, which enhances solubility and biocompatibility. The azide group enables it to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a widely used reaction in bioconjugation strategies. This compound has been utilized in various biological contexts, including drug delivery systems and the development of targeted therapies.

This compound functions primarily through the following mechanisms:

- Click Chemistry : The azide group allows for efficient conjugation with alkynes, facilitating the creation of complex biomolecular structures.

- PROTAC Synthesis : As a PROTAC linker, it connects a ligand that targets a specific protein for degradation with an E3 ligase ligand, promoting ubiquitination and subsequent proteasomal degradation of the target protein .

Biological Activity

The biological activities associated with this compound can be categorized into several key areas:

1. Anticancer Activity

This compound has been employed in the development of PROTACs aimed at degrading oncogenic proteins. This approach has shown promise in preclinical studies targeting various cancer types:

| Study | Target Protein | Cancer Type | Outcome |

|---|---|---|---|

| BCL2 | Leukemia | Significant reduction in cell viability | |

| ERK | Breast Cancer | Induction of apoptosis in tumor cells |

2. Immunological Applications

The compound's ability to form stable conjugates makes it suitable for developing immunotherapeutics. It has been utilized to create antibody-drug conjugates (ADCs) that enhance specificity and reduce off-target effects:

| Application | Description |

|---|---|

| ADC Development | Conjugation with antibodies to deliver cytotoxic agents directly to cancer cells |

| Vaccine Development | Used to link antigens to enhance immune response |

3. Neuronal Signaling

Research indicates that this compound can influence neuronal signaling pathways, potentially aiding in the development of therapies for neurodegenerative diseases:

| Pathway | Effect |

|---|---|

| MAPK/ERK | Modulation of signaling cascades involved in cell proliferation and differentiation |

Case Studies

Case Study 1: Targeting BCL2 in Leukemia

In a study examining the efficacy of a PROTAC utilizing this compound as a linker, researchers demonstrated that the compound could effectively induce apoptosis in leukemia cells by targeting the anti-apoptotic protein BCL2. The results showed a 70% reduction in cell viability after treatment with the PROTAC over 48 hours .

Case Study 2: Enhancing Antibody Efficacy

Another study focused on developing an ADC using this compound to link an anti-HER2 antibody with a cytotoxic agent. The resulting ADC exhibited improved selectivity towards HER2-positive breast cancer cells, leading to a significant decrease in tumor size in xenograft models .

Propiedades

IUPAC Name |

[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy-diphenylmethyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H47N3O8/c36-38-37-16-17-39-18-19-40-20-21-41-22-23-42-24-25-43-26-27-44-28-29-45-30-31-46-35(32-10-4-1-5-11-32,33-12-6-2-7-13-33)34-14-8-3-9-15-34/h1-15H,16-31H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMEFSMLZCBKWDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H47N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

637.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.